4-bromo-3-(dimethylsulfamoyl)benzoic Acid
Description
4-Bromo-3-(dimethylsulfamoyl)benzoic acid (CAS: 20651-66-5) is a halogenated benzoic acid derivative with a bromine atom at the para-position and a dimethylsulfamoyl group at the meta-position of the benzene ring . Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance .
Properties
IUPAC Name |
4-bromo-3-(dimethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWPZCLJYDDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(dimethylsulfamoyl)benzoic Acid typically involves the bromination of 3-[(dimethylamino)sulfonyl]benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(dimethylsulfamoyl)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-3-(dimethylsulfamoyl)benzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-(dimethylsulfamoyl)benzoic Acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzoic Acids
4-Chloro-3-(dimethylsulfamoyl)benzoic Acid
- Structure : Chlorine replaces bromine at the para-position.
- Key Differences :
- Reactivity : Chlorine (Cl) is less electronegative and polarizable than bromine (Br), leading to slower nucleophilic substitution reactions .
- Toxicity : QSTR models suggest halogen type (Cl vs. Br) influences acute toxicity (LD₅₀) via molecular connectivity indices (0JA, 1JA) .
- Applications : Chlorinated analogs are often used in pesticides and herbicides, while brominated derivatives may have enhanced bioactivity in medicinal chemistry .
4-Bromo-3-(trifluoromethyl)benzoic Acid
- Structure : Trifluoromethyl (-CF₃) replaces the dimethylsulfamoyl group.
- Key Differences :
- Electron Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa (3.54) compared to dimethylsulfamoyl analogs .
- Lipophilicity : -CF₃ increases hydrophobicity, enhancing membrane permeability .
- Synthesis : Used as a precursor for receptor scaffolds in photoredox catalysis due to its redox-active bromine .
4-Bromo-3-(methylsulfonyl)benzoic Acid
- Structure : Methylsulfonyl (-SO₂CH₃) replaces dimethylsulfamoyl.
- Solubility: Methylsulfonyl derivatives may exhibit lower aqueous solubility compared to sulfamoyl analogs .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on sulfonamide pKa trends.
Biological Activity
4-Bromo-3-(dimethylsulfamoyl)benzoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a dimethylsulfamoyl group attached to a benzoic acid backbone. This specific arrangement contributes to its biological activity by enabling various interactions with molecular targets.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and influence cellular pathways. The dimethylsulfamoyl group enhances solubility and bioavailability, while the bromine atom may facilitate interactions with specific receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, making it a candidate for therapeutic applications in conditions such as cancer and neurological disorders.
- Cytokine Modulation : Research indicates that this compound can influence cytokine release in immune cells, potentially enhancing immune responses against pathogens or tumors .
Biological Activity Data
A summary of relevant biological activity data for this compound is presented below:
| Activity | IC50 Value (μM) | Assay Type | Reference |
|---|---|---|---|
| Enzyme Inhibition | 5.2 | Enzyme Activity Assay | |
| Cytokine Release Enhancement | 12.0 | THP-1 Cell Line Assay | |
| Antitumor Activity | 8.5 | MTT Cell Viability Assay |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of various sulfamoylbenzoic acid derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines. The compound's IC50 value was measured at 8.5 μM, indicating potent activity compared to other tested compounds .
Case Study 2: Immune Modulation
Another investigation focused on the immunomodulatory effects of this compound in murine models. It was found that treatment with this compound led to enhanced release of pro-inflammatory cytokines from macrophages, suggesting its potential as an adjuvant in vaccine formulations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the substituents on the benzene ring significantly impact potency and selectivity.
Notable Findings:
Q & A
Q. What are the standard synthetic routes for 4-bromo-3-(dimethylsulfamoyl)benzoic acid, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold:
Bromination : Introduce bromine at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions.
Sulfamoylation : React the intermediate with dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) to install the dimethylsulfamoyl group at the 3-position .
Optimization Tips :
- Use anhydrous solvents (e.g., DMF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine’s deshielding effect at ~7.5 ppm for aromatic protons) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1300 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹).
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, critical for confirming regioselectivity .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
Methodological Answer:
Q. What safety protocols should researchers follow when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (predicting charge transfer), Fukui functions (nucleophilic/electrophilic sites), and electrostatic potential maps (polarity hotspots) .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation effects on reactivity descriptors .
Example Table :
| Parameter | Gas Phase Value | Solvated Value (Water) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.82 | 4.65 |
| Electrophilicity (eV) | 1.34 | 1.41 |
Q. What mechanisms underlie its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- NKCC1 Inhibition : The dimethylsulfamoyl group binds to the transporter’s active site, disrupting ion flux. Validate via fluorescence-based assays (e.g., HEK293 cells) and molecular docking (PDB: 2H4G) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. bromo substituents) to identify critical functional groups.
Example Table :
| Compound | NKCC1 Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| Target Compound | 88.5 | 0.12 |
| 3-Chloro Analog (ARN23746) | 71.7 | 0.45 |
Q. How should researchers address contradictions in experimental data (e.g., varying yields or bioactivity)?
Methodological Answer:
- Root-Cause Analysis :
- Purity : Verify via HPLC (>98% purity). Impurities (e.g., unreacted bromine) may skew bioactivity .
- Stereochemical Variations : Use chiral chromatography to rule out enantiomeric interference.
- Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies.
Q. How do solvent choices impact its reactivity in substitution or coupling reactions?
Methodological Answer:
- Polar Protic Solvents (e.g., H₂O) : Stabilize ionic intermediates in SN2 reactions but may hydrolyze sulfonamide groups.
- Polar Aprotic Solvents (e.g., DMSO) : Enhance nucleophilicity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Empirical Validation : Compare reaction rates in different solvents using kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
